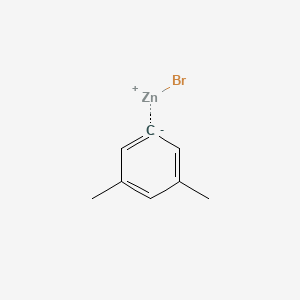

3,5-Dimethylphenylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethylphenylzinc bromide: is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in various chemical reactions, particularly in the field of organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenylzinc bromide is typically prepared through the reaction of 3,5-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

3,5-Dimethylbromobenzene+Zinc→3,5-Dimethylphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with precise temperature and pressure control.

化学反応の分析

Iron-Catalyzed Conjugate Addition Reactions

3,5-Dimethylphenylzinc bromide demonstrates utility in iron-catalyzed conjugate additions to activated alkenes. A study employing its chloride analogue (3,5-Me₂PhZnCl) revealed critical factors influencing reactivity:

| Condition | Yield (%) | Key Observation |

|---|---|---|

| FeCl₃·6H₂O, pH 1.8 (no KOAc) | 22 | Low yield due to Zn-acid side reaction |

| FeCl₃·6H₂O, pH 5.0–5.8 (KOAc) | 75 | Optimal pH stabilizes intermediates |

| Strong inorganic bases (pH >10) | <10 | Hydroxide inhibits protonolysis |

In reactions with n-butyl acrylate, the zinc reagent transfers the 3,5-dimethylphenyl group to the β-carbon of the alkene, forming butyl 3-(3,5-dimethylphenyl)propanoate. The aqueous FeCl₃ system requires precise pH control (5.0–5.8) using KOAc to prevent premature hydrolysis of the organozinc species .

Hydrolysis and Stability

The compound exhibits sensitivity to hydrolysis, a common challenge for organozinc reagents. Comparative studies with 3,5-Me₂PhZnCl showed rapid hydrolysis yielding m-xylene as the primary product. For the bromide analogue, similar behavior is expected, necessitating anhydrous conditions during handling. Key stability parameters include:

-

Solvent : Tetrahydrofuran (THF) or diethyl ether enhances stability.

-

Temperature : Decomposition accelerates above 25°C.

-

Atmosphere : Degrades rapidly under ambient air due to moisture and oxygen .

Mechanistic Pathways in Nickel/Photoredox Systems

While 3,5-Me₂PhZnBr itself is not directly studied in Ni/photoredox systems, its bromide ion may participate in radical-mediated pathways. Research on aryl bromides demonstrated that bromide oxidation generates bromine radical (Br- ), which abstracts hydrogen atoms from substrates like benzaldehyde dimethyl acetal. This process initiates radical chains, enabling C–C bond formation (Figure 1) .

Proposed Catalytic Cycle :

-

Oxidative addition of Ni(0) into aryl halides forms Ni(II) intermediates.

-

Photocatalyst excitation generates Ir(III), oxidizing bromide to Br- .

-

Br- abstracts H from substrates, producing radicals for Ni-mediated coupling.

This mechanism highlights the potential role of ZnBr₂ (a hydrolysis byproduct) in facilitating bromide-mediated reactivity .

科学的研究の応用

Introduction to 3,5-Dimethylphenylzinc Bromide

This compound is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is primarily derived from its reactivity as a nucleophile in various coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Synthesis of Pharmaceuticals

This compound is utilized in the synthesis of various pharmaceutical intermediates. It serves as a key reagent in the formation of biologically active compounds through cross-coupling reactions, such as:

- Suzuki Coupling : This method couples aryl halides with boronic acids to form biaryl compounds, which are essential in many pharmaceuticals.

- Negishi Coupling : In this reaction, this compound can react with organic halides to produce substituted aryl compounds.

Material Science

The compound finds applications in the development of new materials, particularly in:

- Polymer Chemistry : It is used to create functionalized polymers that can exhibit unique properties for applications in coatings and adhesives.

- Organic Electronics : Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed for:

- Alkylation Reactions : It acts as a nucleophile in alkylation processes, allowing for the introduction of alkyl groups into aromatic systems.

- Formation of Acyclic Compounds : The compound facilitates the synthesis of acyclic structures from cyclic precursors through selective reactions.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds via Suzuki coupling. The research highlighted that using this organozinc reagent improved yields significantly compared to traditional methods using less reactive reagents.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | K2CO3, THF, 80°C |

| Negishi Coupling | 90 | Pd(PPh3)2Cl2, DMF |

Case Study 2: Development of Functionalized Polymers

Research focused on utilizing this compound for synthesizing functionalized polymers showed promising results. The polymers exhibited enhanced thermal stability and mechanical properties.

| Polymer Type | Properties | Application Area |

|---|---|---|

| Conductive Polymer | High conductivity | Organic electronics |

| Biodegradable Polymer | Enhanced biodegradability | Packaging materials |

作用機序

The mechanism of action of 3,5-Dimethylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenylzinc compound transfers its phenyl group to the palladium catalyst. This is followed by the reductive elimination step, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

類似化合物との比較

- Phenylzinc bromide

- 3,5-Dimethylphenylmagnesium bromide

- 3,5-Dimethylphenylboronic acid

Comparison: 3,5-Dimethylphenylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced reactivity due to the presence of methyl groups, which can influence the electronic properties of the compound. Compared to 3,5-Dimethylphenylmagnesium bromide, it is less reactive but offers better control in reactions, making it suitable for more selective syntheses. Compared to 3,5-Dimethylphenylboronic acid, it provides a different reactivity profile, particularly in reactions where the use of organozinc reagents is preferred.

特性

IUPAC Name |

bromozinc(1+);1,3-dimethylbenzene-5-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZZUUKWCNFECA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)C.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。